The synthesis of Ac2-26 typically employs solid-phase peptide synthesis techniques, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to form the peptide chain while protecting functional groups to ensure specificity during synthesis. The synthesis involves:
Technical details such as reaction conditions (temperature, solvent) and purification methods are critical for ensuring high yield and purity of Ac2-26.
The molecular structure of Ac2-26 has been characterized using various spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy. The peptide consists of 25 amino acids with specific structural motifs that contribute to its biological function:
Data regarding its three-dimensional structure indicates that the first 13 residues are well-defined, with specific regions contributing to its binding affinity and biological activity .
Ac2-26 participates in several biochemical reactions that are pivotal for its function:
These reactions underscore its potential therapeutic applications in inflammatory diseases.
The mechanism of action for Ac2-26 involves several key processes:
Data from various studies indicate that these mechanisms contribute significantly to its therapeutic effects in models of inflammation and pain relief.
Ac2-26 trifluoroacetate exhibits distinct physical and chemical properties:
These properties are critical for its formulation into therapeutic agents.
Ac2-26 has diverse applications in scientific research and medicine:
Ac2-26 TFA (trifluoroacetate salt) is a 25-amino acid peptide mimetic derived from the N-terminal domain of Annexin A1 (AnxA1), a 37-kDa glucocorticoid-regulated protein. The peptide retains the sequence Ac-AMVSEFLKQAWFIENEEQEYVQTVK, corresponding to residues 2–26 of AnxA1, and is N-terminally acetylated to mimic the native protein's post-translational modification [8] [9]. This region constitutes AnxA1's bioactive "pharmacophore," responsible for receptor engagement and anti-inflammatory signaling. Unlike full-length AnxA1, which binds selectively to the Formyl Peptide Receptor 2 (FPR2/ALX), Ac2-26 exhibits broader receptor specificity, interacting with FPR1, FPR2/ALX, and FPR3 due to its truncated structure [7] [4]. The trifluoroacetate formulation enhances solubility for experimental use.
Functionally, Ac2-26 replicates key anti-inflammatory actions of AnxA1:
Table 1: Key Functional Mechanisms of Ac2-26 in Cellular Models
Biological Process | Mechanism of Action | Experimental System |
---|---|---|
Leukocyte Trafficking | Downregulation of ICAM-1/VCAM-1 via FPR2/ALX | Human endothelial cells [1] |
Oxidative Stress | Inhibition of Rac1-dependent NADPH oxidase assembly | TNFα-stimulated endothelial cells [9] |
Inflammation Resolution | Enhanced efferocytosis; TGF-β suppression | Macrophages; murine peritonitis [6] [10] |
The discovery of Ac2-26 emerged from efforts to map AnxA1's bioactive domains in the 1990s. Early studies identified the N-terminus as critical for AnxA1's anti-inflammatory effects, leading to the synthesis of Ac2-26 as a minimal functional mimetic [7]. Initial research focused on its leukocyte-directed actions, demonstrating inhibition of neutrophil extravasation in murine peritonitis models [6]. However, its therapeutic potential was limited by:
Key advancements include:
Table 2: Evolution of Ac2-26-Based Therapeutics
Era | Development | Impact |
---|---|---|
1990s–2000s | Identification of AnxA1 N-terminal pharmacophore | Established Ac2-26 as a tool for inflammation studies [7] |
2010s | Receptor specificity studies | Clarified FPR2/ALX as primary target for pro-resolving effects [4] |
2020s | Nanoformulations (ADNPs) | Enhanced bioavailability in rheumatoid arthritis; reduced joint remodeling [3] |
Ac2-26 accelerates inflammation resolution by modulating innate immune responses beyond simple immunosuppression. Its actions are context-dependent and receptor-specific:
Cellular Mechanisms
Disease-Specific Evidence
Molecular Pathways
Concluding Perspectives
Ac2-26 TFA exemplifies the therapeutic potential of endogenous pro-resolving mediators. Its ability to modulate leukocyte trafficking, oxidative stress, and tissue repair through Annexin A1-mimetic actions supports its development for inflammatory diseases. Current innovations—particularly nano-delivery systems and receptor-specific analogs—address early limitations, positioning Ac2-26 as a template for next-generation resolution therapeutics.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8